COX-2/LOX Dual Inhibitory Potential from Imidazolone SAR
The target compound's 5-(4-chlorobenzylidene) moiety directly mirrors the privileged substitution identified in the Lamie et al. (2018) 1,2-diaryl-imidazolone series, where the 4-chlorobenzoxazole derivative 4c achieved dual COX-2/LOX inhibitory activity. Across the 4a–4l series, COX-2 IC50 values ranged from 0.25 to 1.7 µM (vs. indomethacin IC50 = 9.47 µM and celecoxib IC50 = 0.071 µM), while LOX IC50 values spanned 0.02–74.03 µM (vs. zileuton IC50 = 0.83 µM) . Critically, the 4-chlorobenzylidene pharmacophore in the target compound is structurally analogous to the 4-chlorobenzoxazole-bearing compound 4c, which was the most active dual inhibitor in that series. The N3-benzyl group of the target compound replaces the N1-aryl substituents of the Lamie series, offering a distinct vector for modulating COX-2 vs. LOX selectivity that is absent in the N1-aryl-congeners. No published COX-2 or LOX IC50 data exist specifically for the target compound; this class-level SAR inference provides the strongest available guidance for prioritizing this scaffold in anti-inflammatory screening cascades .
| Evidence Dimension | COX-2 and LOX inhibitory activity (class-level SAR projection) |
|---|---|
| Target Compound Data | No direct COX-2 or LOX IC50 data available for target compound. Predicted to occupy COX-2/LOX activity space based on 4-chlorobenzylidene pharmacophore alignment with Lamie series compound 4c. |
| Comparator Or Baseline | Compound 4c (Lamie 2018 series): dual COX-2/LOX inhibitor; COX-2 IC50 = 0.25–1.7 µM range (series); LOX IC50 = 0.02–74.03 µM range (series); Celecoxib COX-2 IC50 = 0.071 µM; Indomethacin COX IC50 = 9.47 µM; Zileuton LOX IC50 = 0.83 µM |
| Quantified Difference | The target compound's 3-benzyl substitution vs. the 1-aryl substitution of Lamie series 4a–4l is predicted to shift COX-2/LOX selectivity based on established N-substituent SAR within this chemotype (Lamie et al., 2017). Exact fold-difference cannot be calculated without direct testing. |
| Conditions | In vitro COX-1, COX-2, and LOX enzyme inhibition assays; Breast (MCF-7), ovarian (A2780), and liver (HepG2) cancer cell lines; normal human skin fibroblasts (Lamie et al., 2018) |
Why This Matters
The 4-chlorobenzylidene moiety is a validated pharmacophore for dual COX-2/LOX inhibition within the imidazolone class, and the unique N3-benzyl substitution offers an unexplored selectivity-tuning handle unavailable in the extensively patented N1-aryl imidazolone chemical space.
- [1] Lamie, P. F., Philoppes, J. N., & Rárová, L. (2018). Design, synthesis, and biological evaluation of novel 1,2-diaryl-4-substituted-benzylidene-5(4H)-imidazolone derivatives as cytotoxic agents and COX-2/LOX inhibitors. Archiv der Pharmazie, 351(3-4), e1700311. DOI: 10.1002/ardp.201700311 View Source
- [2] Lamie, P. F., Philoppes, J. N., & Rárová, L. (2017). New 1,2-diaryl-4-substituted-benzylidene-5-4H-imidazolone derivatives: Design, synthesis and biological evaluation as potential anti-inflammatory and analgesic agents. Bioorganic Chemistry, 72, 123-129. DOI: 10.1016/j.bioorg.2017.04.009 View Source
